[1-(4-Methoxyphenyl)cyclopropyl]methanol
Overview
Description
[1-(4-Methoxyphenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is characterized by a cyclopropyl group attached to a methanol moiety, with a methoxyphenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-methoxystyrene with a cyclopropanating agent, such as diiodomethane and zinc-copper couple, to form the cyclopropyl intermediate. This intermediate is then subjected to reduction conditions to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [1-(4-Methoxyphenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminum hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions involving nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of [1-(4-Methoxyphenyl)cyclopropyl]methane.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Methoxyphenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- [1-(4-Hydroxyphenyl)cyclopropyl]methanol
- [1-(4-Methylphenyl)cyclopropyl]methanol
- [1-(4-Chlorophenyl)cyclopropyl]methanol
Comparison: Compared to its analogs, [1-(4-Methoxyphenyl)cyclopropyl]methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIOCJAMPBWZQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594327 | |
Record name | [1-(4-Methoxyphenyl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-03-3 | |
Record name | 1-(4-Methoxyphenyl)cyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16728-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(4-Methoxyphenyl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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